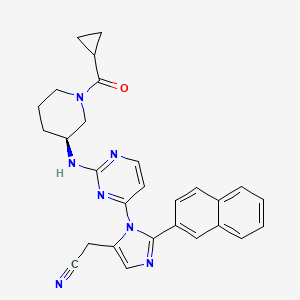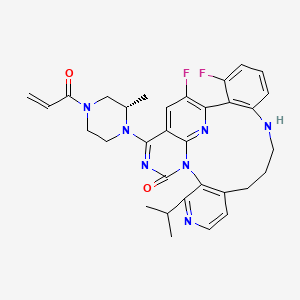![molecular formula C22H30MnN4O14P2 B12398410 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) is a complex organic compound that features a manganese ion coordinated with a multi-dentate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of manganese ions with a ligand that contains multiple functional groups. The process generally includes the following steps:
Ligand Synthesis: The ligand is synthesized by reacting 2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridine with appropriate reagents to introduce carboxylate and amino groups.
Coordination Reaction: The synthesized ligand is then reacted with manganese(II) salts under controlled conditions to form the desired complex. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification techniques like crystallization, filtration, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The ligand can undergo substitution reactions, where functional groups are replaced by other groups.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, dimethyl sulfoxide.
Major Products
Oxidation Products: Manganese(III) or manganese(IV) complexes.
Substitution Products: Ligand derivatives with different functional groups.
Complexation Products: Mixed-metal complexes or adducts with organic molecules.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for metalloenzymes.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and metal ion imbalance.
Industry: Utilized in the development of advanced materials and as a component in sensors and electronic devices.
作用机制
The compound exerts its effects primarily through its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems. The ligand structure also allows for specific interactions with molecular targets, enhancing its functionality.
相似化合物的比较
Similar Compounds
Manganese(II) acetate: A simpler manganese complex with fewer functional groups.
Manganese(III) porphyrin: A manganese complex with a different ligand structure, used in similar applications.
Manganese(II) chloride: A basic manganese salt with limited coordination chemistry.
Uniqueness
The uniqueness of 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) lies in its complex ligand structure, which provides multiple coordination sites and functional groups. This complexity allows for versatile chemical reactivity and a wide range of applications, distinguishing it from simpler manganese complexes.
属性
分子式 |
C22H30MnN4O14P2 |
|---|---|
分子量 |
691.4 g/mol |
IUPAC 名称 |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2 |
InChI 键 |
QDQFSBKXQQZVTB-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)









![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)

